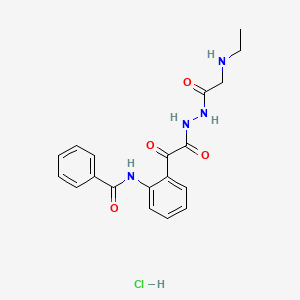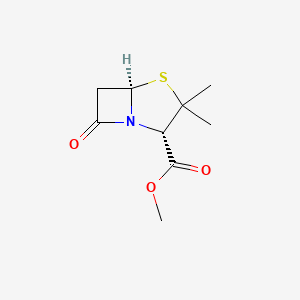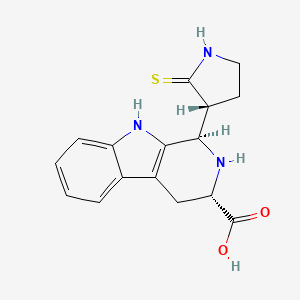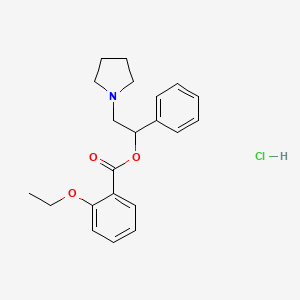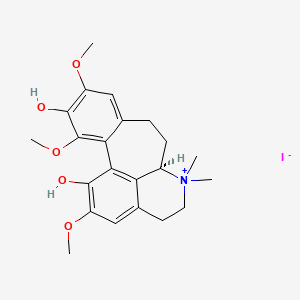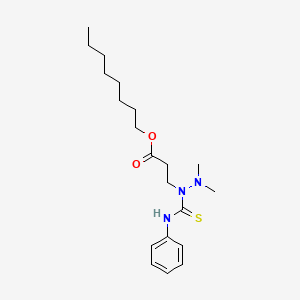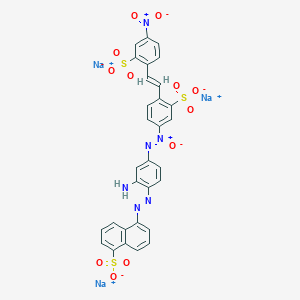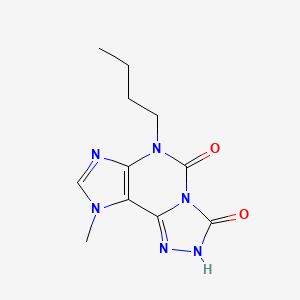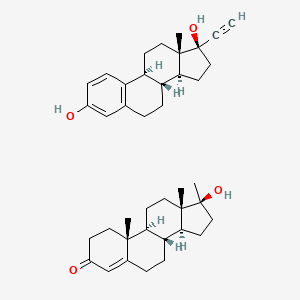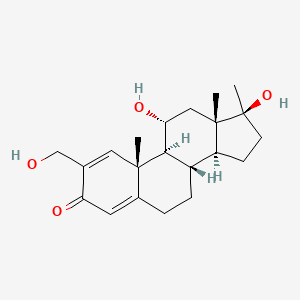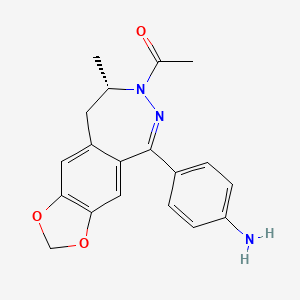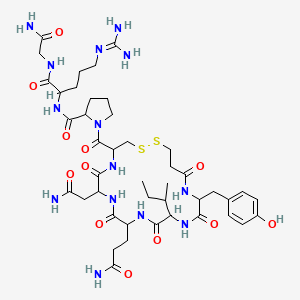
8-Arg-1-(3-mercaptopropanoic acid)vasotocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Arg-1-(3-mercaptopropanoic acid)vasotocin is a synthetic analog of vasotocin, a nonapeptide hormone found in non-mammalian vertebrates. Vasotocin is homologous to oxytocin and vasopressin, which are crucial regulators of reproductive and social behaviors in mammals
Preparation Methods
The synthesis of 8-Arg-1-(3-mercaptopropanoic acid)vasotocin involves several steps, starting with the protection of amino groups and the formation of peptide bonds. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
8-Arg-1-(3-mercaptopropanoic acid)vasotocin undergoes various chemical reactions, including:
Oxidation: The thiol group in the 3-mercaptopropanoic acid moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new peptide bonds with other amino acids or peptides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Arg-1-(3-mercaptopropanoic acid)vasotocin has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It is used to investigate the role of vasotocin in regulating social and reproductive behaviors in non-mammalian vertebrates.
Medicine: It has potential therapeutic applications in treating disorders related to water balance and osmotic homeostasis.
Industry: It may be used in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 8-Arg-1-(3-mercaptopropanoic acid)vasotocin involves binding to isotocin receptors, which are homologous to oxytocin receptors in mammals. This binding activates the receptors, leading to the upregulation of cyclooxygenase 2 (COX2) and the synthesis of prostaglandins. These prostaglandins play a crucial role in inducing reproductive behaviors such as parturition in ovoviviparous guppies .
Comparison with Similar Compounds
8-Arg-1-(3-mercaptopropanoic acid)vasotocin is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Oxytocin: A nonapeptide hormone involved in inducing labor and milk ejection in mammals.
Vasopressin: A nonapeptide hormone that regulates water balance and blood pressure in mammals.
Isotocin: A homolog of oxytocin found in fish, involved in social and reproductive behaviors.
The uniqueness of this compound lies in its specific structure, which allows it to bind to isotocin receptors and induce specific physiological effects in non-mammalian vertebrates.
Properties
CAS No. |
38679-66-2 |
|---|---|
Molecular Formula |
C43H66N14O12S2 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N14O12S2/c1-3-22(2)35-41(68)53-26(12-13-31(44)59)37(64)54-28(19-32(45)60)38(65)55-29(21-71-70-17-14-34(62)51-27(39(66)56-35)18-23-8-10-24(58)11-9-23)42(69)57-16-5-7-30(57)40(67)52-25(6-4-15-49-43(47)48)36(63)50-20-33(46)61/h8-11,22,25-30,35,58H,3-7,12-21H2,1-2H3,(H2,44,59)(H2,45,60)(H2,46,61)(H,50,63)(H,51,62)(H,52,67)(H,53,68)(H,54,64)(H,55,65)(H,56,66)(H4,47,48,49) |
InChI Key |
MKIGJWTYIAFGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
